2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
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Description
The compound “2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide” is a chemical compound with the molecular formula C10H8ClN3O2S . It has a molecular weight of 269.71 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Scientific Research Applications
Synthetic Chemistry Applications
Research in synthetic chemistry has focused on the development of novel compounds incorporating thiazolyl moieties. For instance, studies have demonstrated the synthesis of various derivatives, including pyrazole, thiazole, pyridine, and 1,3,4-thiadiazole derivatives that incorporate the thiazolyl group. These compounds are synthesized through reactions involving specific reagents and conditions, highlighting the versatility and reactivity of thiazolyl-containing compounds in chemical synthesis (Raslan, Sayed, & Khalil, 2016). Such research underscores the potential of thiazolyl compounds in the development of new chemical entities with varied applications.
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, thiazolyl derivatives have been explored for their potential therapeutic benefits. Various studies have synthesized and evaluated thiazolyl compounds for their antioxidant, antitumor, and antimicrobial activities. For example, new N-substituted-2-amino-1,3,4-thiadiazoles have been assessed for their antitumor and antioxidant properties, showing promising activities (Hamama, Gouda, Badr, & Zoorob, 2013). Similarly, 5-arylazo-2-chloroacetamido thiazole derivatives have been synthesized and shown to exhibit significant antioxidant activity through in vitro studies (Hossan, 2020). These findings indicate the potential of thiazolyl compounds in the discovery and development of new therapeutic agents.
Antimicrobial Activity
The development of new antimicrobial agents is a critical area of research, especially in the face of rising antibiotic resistance. Thiazolyl derivatives have been explored for their antimicrobial properties against a range of bacterial strains. For instance, cephalosporins with thiazolylacetamido moieties have been synthesized and shown to exhibit selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Lin et al., 1995). This research highlights the potential of thiazolyl compounds in addressing critical needs in infectious disease treatment.
Properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS2/c1-24-14-4-2-3-12(7-14)20-16(23)8-13-10-25-17(21-13)22-15-6-5-11(18)9-19-15/h2-7,9-10H,8H2,1H3,(H,20,23)(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCQXGNCYQVUSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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